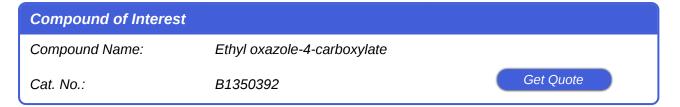


A Comparative Structural Analysis of Ethyl Oxazole-4-carboxylate and Related Isoxazole Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison between **Ethyl oxazole-4-carboxylate** and its isomeric counterpart, Ethyl isoxazole-4-carboxylate, along with a related derivative, Ethyl 3-methylisoxazole-4-carboxylate. The objective is to offer a clear, data-driven overview of their physicochemical, spectroscopic, and biological properties to aid in research and development.

Structural and Physicochemical Comparison

Ethyl oxazole-4-carboxylate and its isoxazole analogs share the same molecular formula and weight but differ in the arrangement of heteroatoms within their five-membered rings. In the oxazole ring, the oxygen and nitrogen atoms are in the 1 and 3 positions, respectively. In the isoxazole ring, they are adjacent in the 1 and 2 positions. This seemingly minor structural isomerization leads to notable differences in their physical and chemical characteristics.

Below is a summary of their key quantitative properties:



Property	Ethyl oxazole-4- carboxylate	Ethyl isoxazole-4- carboxylate	Ethyl 3- methylisoxazole-4- carboxylate
CAS Number	23012-14-8[1][2][3][4] [5][6]	80370-40-7[7]	20328-15-8[8]
Molecular Formula	C ₆ H ₇ NO ₃ [1][2][3][5][6]	C ₆ H ₇ NO ₃ [9]	C7H9NO3[8]
Molecular Weight	141.12 g/mol [1][2][5] [6]	141.13 g/mol [9]	155.15 g/mol [8]
Physical Form	White or colorless to almost colorless powder, lump, or clear liquid[3][4]	Data not readily available	Liquid
Melting Point	48°C[4]	Data not readily available	Data not readily available
Boiling Point	101°C at 14 mmHg[4]	Data not readily available	64°C at 0.6 mmHg[8]
Density	1.177 g/mL at 25°C[2] [4]	Data not readily available	Data not readily available
Refractive Index	n20/D 1.467[2][4]	Data not readily available	1.4595[8]
рКа	-1.0 ± 0.10 (Predicted) [4]	Data not readily available	Data not readily available

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the unambiguous identification of these isomers. While complete datasets are not always available in public literature for direct comparison, key differences are expected based on their distinct electronic environments.

• ¹H NMR Spectroscopy: The chemical shifts of the ring protons are a key differentiator. For **Ethyl oxazole-4-carboxylate**, the proton at the C5 position is expected to appear at a



different chemical shift compared to the protons on the isoxazole ring due to the varying electronegativity and positioning of the nitrogen and oxygen atoms.

- ¹³C NMR Spectroscopy: The carbon signals of the heterocyclic rings will also show distinct differences, reflecting the unique electronic distribution in the oxazole versus the isoxazole system.
- Infrared (IR) Spectroscopy: While both classes of compounds will exhibit characteristic C=O stretching from the ethyl ester group (around 1720 cm⁻¹), subtle differences in the C=N and C-O stretching frequencies of the rings can be used for differentiation.[10]

Biological Activity and Applications

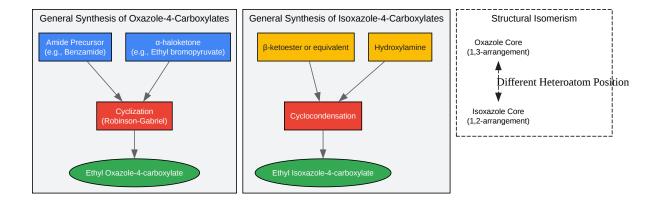
Both oxazole and isoxazole cores are considered important pharmacophores in medicinal chemistry, found in numerous biologically active compounds.[11][12]

- Ethyl oxazole-4-carboxylate: This compound is a versatile intermediate in organic synthesis, particularly for creating more complex heterocyclic systems used in pharmaceuticals and agrochemicals.[3][13] Oxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[12] [13]
- Isoxazole Derivatives: Isoxazoles are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and immunomodulatory properties.[14][15][16][17] The presence of substituents on the isoxazole ring, such as the methyl group in Ethyl 3-methylisoxazole-4-carboxylate, can significantly modulate this activity.[15] For instance, certain isoxazole-carboxamide derivatives have shown promising results as anticancer agents.[16][18]

Synthesis Pathways and Structural Relationship

The synthetic routes to these heterocyclic systems are fundamentally different, dictated by the required arrangement of atoms in the final ring structure. The diagram below illustrates the conceptual difference in the assembly of the oxazole and isoxazole cores.





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Caption: Comparative synthesis logic for oxazole and isoxazole carboxylates.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of these compounds. Below are representative protocols.

A. Synthesis of **Ethyl oxazole-4-carboxylate** (Robinson-Gabriel Type Synthesis)

This is a classical method for oxazole synthesis.[13]

- Reaction Setup: A mixture of a substituted amide (1 equivalent) and ethyl bromopyruvate (1.1 equivalents) is prepared in a suitable solvent like toluene or dioxane.
- Cyclization: The mixture is heated under reflux for a period ranging from 24 to 72 hours, depending on the specific substrates.
- Work-up: After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by water and brine.



- Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure ethyl oxazole-4-carboxylate.[13]
- B. Synthesis of Ethyl isoxazole-4-carboxylate Derivatives

A common approach involves the reaction of a β-dicarbonyl compound with hydroxylamine.

- Reaction Setup: A 3-substituted-3-oxopropionate ester (1 equivalent) is dissolved in a solvent such as water or ethanol.[19]
- Cyclization: Hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium carbonate or sodium hydroxide) are added to the solution. The reaction is typically stirred at a temperature between 0°C and 50°C.[19]
- Work-up: Upon completion, the reaction mixture is acidified with an acid like HCl to a pH of 2-3.
- Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The
 combined organic layers are dried and concentrated. The final product is often purified by
 recrystallization or column chromatography.[19]
- C. Spectroscopic Analysis Protocol (General)

The following are generalized procedures for obtaining spectroscopic data for these compounds.[20]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
 - Instrumentation: Use a 400 MHz or higher field spectrometer.
 - ¹H NMR Parameters: A standard single-pulse sequence is used with a relaxation delay of
 1-5 seconds.



- ¹³C NMR Parameters: A proton-decoupled pulse sequence is employed with a longer relaxation delay (2-5 seconds) and a greater number of scans due to the low natural abundance of ¹³C.[20]
- Infrared (IR) Spectroscopy:
 - Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique where a small amount of the sample is placed directly on the ATR crystal.
 - Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
 - Parameters: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[20]

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